Dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a furan ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridine rings.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 2,6-dimethyl-4-(5-phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 2,6-dimethyl-4-(5-phenyl-2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of both a phenyl and a furan ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(5-phenylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO5/c1-12-17(20(23)25-3)19(18(13(2)22-12)21(24)26-4)16-11-10-15(27-16)14-8-6-5-7-9-14/h5-11,19,22H,1-4H3 |
InChI Key |
TZENVLZABKJYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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